Cortistatin-14 is synthesized primarily through solid-phase peptide synthesis, a technique that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The common coupling reagents utilized in this process include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, which facilitate the formation of peptide bonds. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity level exceeding 95% .
The molecular structure of Cortistatin-14 consists of 81 atoms, including 113 hydrogen atoms, 19 nitrogen atoms, 19 oxygen atoms, and 2 sulfur atoms. The chemical formula can be represented as . The compound features a cyclic structure due to disulfide bonds formed between cysteine residues, which are crucial for its stability and biological function .
Cortistatin-14 can undergo various chemical reactions, including:
Cortistatin-14 exerts its biological effects primarily through binding to somatostatin receptors (SSTRs) and ghrelin receptors. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and cellular proliferation. This mechanism has been linked to its antidepressant-like effects in preclinical studies, suggesting that Cortistatin-14 may influence mood regulation by interacting with neuroendocrine systems .
Cortistatin-14 exhibits several notable physical and chemical properties:
Cortistatin-14 has several scientific applications:
Cortistatin-14 (CST-14) is a cyclic tetradecapeptide with the primary amino acid sequence H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH and a molecular weight of 1721.03 Da (chemical formula: C₈₁H₁₁₃N₁₉O₁₉S₂) [4] [8] [10]. The peptide backbone adopts a compact conformation stabilized by a disulfide bridge between Cys² and Cys¹³, forming a structural loop critical for receptor interactions [1] [4]. Nuclear magnetic resonance (NMR) studies reveal that CST-14 exists as an ensemble of conformations in solution, with distinct aromatic clusters involving Phe⁵, Phe⁶, and Phe¹⁰. These clusters exhibit dynamic equilibrium, suggesting context-dependent structural flexibility [1]. The C-terminal lysine residue enhances solubility in aqueous environments, while the central "FWKT" motif (Phe⁶-Trp⁷-Lys⁸-Thr⁹) is essential for binding to somatostatin receptors (SSTRs) [1] [8].
Table 1: Primary Structural Features of Cortistatin-14
Feature | Description |
---|---|
Amino Acid Sequence | H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH |
Molecular Weight | 1721.03 Da |
Disulfide Bond | Between Cys² and Cys¹³ |
Key Functional Motifs | "FWKT" (residues 6–9), Aromatic cluster (Phe⁵, Phe⁶, Phe¹⁰) |
Solubility | 0.70 mg/mL in water [4] |
Cortistatin is expressed in multiple isoforms derived from alternative processing of its precursor protein. In humans, the major forms are CST-17 and CST-29, while rodents predominantly express CST-14 and CST-29 [6]. CST-14 is generated through proteolytic cleavage of the C-terminus of longer isoforms, retaining the core disulfide bridge [6] [8]. Although no extensive post-translational modifications (e.g., glycosylation) are reported, the disulfide bond is a critical covalent modification that constrains the peptide’s tertiary structure. This modification occurs cotranslationally in endocrine cells and neurons, facilitated by disulfide isomerases [6]. The conservation of the cyclic structure across isoforms underscores its functional non-negotiability for receptor binding [6] [8].
The Cys²–Cys¹³ disulfide bond is the cornerstone of CST-14’s structural integrity. This bridge creates a 12-residue ring that stabilizes the β-turn involving Trp⁷-Lys⁸, analogous to somatostatin-14 (SST-14) [1] [4]. Disruption of this bond via chemical reduction abolishes biological activity, confirming its essential role in maintaining the bioactive conformation [1]. Despite this stability, CST-14 exhibits a plasma half-life of only ~2 minutes due to rapid degradation by endopeptidases targeting solvent-exposed regions (e.g., Lys³–Asn⁴ and Ser¹¹–Ser¹² bonds) [6] [10]. Structural analogues like A5 (with D-Trp⁷ and N-octanoylation) demonstrate enhanced stability (half-life >30 minutes) by resisting enzymatic cleavage and populating specific aromatic clusters observed in NMR ensembles [1].
CST-14 and SST-14 share 11/14 amino acids, including the disulfide bond and the "FWKT" motif, yet exhibit distinct receptor profiles and functional properties [1] [7] [8].
Table 2: Structural and Functional Comparison of CST-14 vs. SST-14
Parameter | Cortistatin-14 | Somatostatin-14 |
---|---|---|
Sequence | PCKNFFWKTFSSCK | AGCKNFFWKTFTSCK |
Disulfide Bond | Cys²–Cys¹³ | Cys³–Cys¹⁴ |
SSTR Affinity | Binds all SSTRs (sst₁–sst₅) | Binds all SSTRs (sst₁–sst₅) |
Unique Receptors | GHSR1a, MrgX2 | None |
Key Functions | Immune modulation, sleep induction | Hormone inhibition, antiproliferative effects |
Structural Flexibility | Dynamic aromatic clusters | Rigid β-turn dominant |
While both peptides inhibit growth hormone release via SSTRs, CST-14 uniquely binds ghrelin receptor (GHSR1a) and MRGPRX2 (Mas-related G protein-coupled receptor X2), enabling distinct effects on inflammation and sleep [7] [8] [10]. NMR analyses further differentiate their conformational landscapes: SST-14 adopts a single dominant β-turn, whereas CST-14 populates multiple conformations with variable Phe/Phe/Trp packing [1]. This flexibility may explain CST-14’s broader receptor promiscuity. Functionally, CST-14 shows 10-fold greater potency in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in macrophages, independent of SSTRs [7] [10].
Table 3: Receptor Binding Profiles of CST-14
Receptor | Affinity (IC₅₀ or EC₅₀) | Functional Consequence |
---|---|---|
sst₂ | 0.09 nM [8] | Inhibits hormone secretion |
sst₄ | 0.20 nM [8] | Suppresses neurogenic inflammation |
GHSR1a | Low affinity [6] | Modulates sleep and appetite |
MRGPRX2 | 25 nM (EC₅₀) [8] | Induces mast cell degranulation, pruritus |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: